molecular formula C20H20N2O B2993206 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922888-19-5

6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2993206
CAS No.: 922888-19-5
M. Wt: 304.393
InChI Key: DJROVOPGZWILMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative, a class of heterocyclic compounds recognized for its significant potential in medicinal chemistry research. Pyridazinone scaffolds are of high interest in pharmaceutical development for their diverse biological activities . Specifically, pyridazin-3(2H)-one derivatives have been extensively investigated as potent inhibitors of phosphodiesterase enzymes (PDE), particularly PDE4 and PDE10A . Inhibition of these enzymes elevates intracellular cyclic nucleotide concentrations, leading to broad physiological effects that make this compound class relevant for research into treating conditions such as cardiovascular diseases, inflammatory disorders, and central nervous system (CNS) pathologies . Furthermore, structural analogs of this compound have shown promise in oncology research, with studies exploring their mechanisms as inhibitors of tyrosine kinases and tubulin polymerization, which are critical targets in cancer cell proliferation and survival . The specific substitution pattern of this compound—featuring a 3,4-dimethylphenyl group at the 6-position and a (3-methylphenyl)methyl group at the 2-position—is designed to optimize interactions with hydrophobic regions of enzymatic binding pockets, potentially enhancing potency and selectivity . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-5-4-6-17(11-14)13-22-20(23)10-9-19(21-22)18-8-7-15(2)16(3)12-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJROVOPGZWILMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The dihydropyridazinone core is highly modifiable, with substituents influencing electronic, steric, and pharmacokinetic properties. Below is a comparison with key analogs:

Compound Name R6 Substituent R2 Substituent Key Features Reference
6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (Target Compound) 3,4-Dimethylphenyl (3-Methylphenyl)methyl Lipophilic substituents enhance membrane permeability; moderate polarity. N/A
6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-2H-pyridazin-3-one 3,4-Dichlorophenyl 2-Hydroxybutyl Electron-withdrawing Cl groups increase metabolic stability; hydroxyl improves solubility.
6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one 3,4-Dimethoxyphenyl Piperidin-4-yl Methoxy groups enhance electron density; piperidine introduces basicity.
6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one 2,3-Dimethylphenoxy 2-Hydroxyethyl Phenoxy group increases steric bulk; hydroxyethyl improves aqueous solubility.
6-(3,4-Dimethoxyphenyl)-2-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one 3,4-Dimethoxyphenyl Oxadiazole-linked trifluoromethylphenyl Oxadiazole enhances rigidity; CF3 group improves metabolic resistance.

Pharmacological Activity

  • Target Compound : Likely exhibits PDE inhibition based on structural similarity to 6-(3,4-dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one , which was optimized for antitrypsin activity .
  • 6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-2H-pyridazin-3-one : The dichlorophenyl group may enhance binding to hydrophobic enzyme pockets, while the hydroxybutyl chain could modulate solubility for in vivo efficacy .
  • Oxadiazole-containing analog () : The trifluoromethyl group and oxadiazole ring likely improve target selectivity and resistance to cytochrome P450 metabolism .

Physicochemical Properties

  • Lipophilicity : The target compound’s 3,4-dimethylphenyl and 3-methylbenzyl groups increase logP compared to methoxy- or hydroxy-substituted analogs.
  • Solubility : Hydrophilic substituents (e.g., hydroxyethyl in , piperidine in ) enhance aqueous solubility, whereas the target compound may require formulation aids for bioavailability.

Analytical Characterization

  • NMR : Aromatic protons in the 3,4-dimethylphenyl group would show distinct coupling patterns (δ ~6.7–7.4 ppm), similar to signals observed in .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 356 for a related compound in ) confirm molecular weight, with fragmentation patterns dependent on substituents.

Biological Activity

6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of dihydropyridazinones. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H22N4O
Molecular Weight318.40 g/mol
CAS Number[Not available]

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating various signaling pathways. Specifically, it may inhibit the activity of proteins involved in cell survival and proliferation.
  • Case Study : In vitro tests demonstrated that derivatives of this compound showed IC50 values ranging from 5 to 15 μM against various cancer cell lines, indicating potent cytotoxic effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Research Findings : A study conducted on animal models indicated that treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may exert its effects by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented:

  • Efficacy Against Bacteria : Similar structures were tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Findings : The presence of dimethyl and methyl groups on the phenyl rings appears to enhance the lipophilicity and binding affinity to biological targets. Substituents at specific positions on the phenyl rings significantly influence the anticancer potency .

Q & A

Q. What are the recommended synthetic routes for 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of substituted hydrazines with diketones or ketones under acidic catalysis. For analogs, glacial acetic acid with trace HCl is used to facilitate ring closure, followed by refluxing with substituted hydrazines (e.g., 3,4-dimethylphenylhydrazine hydrochloride). Optimization includes temperature control (60–65°C for intermediate formation, reflux for final cyclization) and purification via silica gel column chromatography (petroleum ether/ethyl acetate, 4:1) or recrystallization . Yield improvements (>80%) are achieved by stoichiometric excess of hydrazine derivatives (2:1 molar ratio) and monitoring via TLC/GC .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • 1H-NMR : Key signals include aromatic protons (δ 6.7–7.7 ppm for substituted phenyl groups), diastereotopic protons in the dihydropyridazinone ring (δ 3.1–5.2 ppm, coupling constants J = 7.8–12.3 Hz), and methyl/methoxy groups (δ 2.1–3.8 ppm) .
  • 13C-NMR : Carbonyl resonance (C=O) appears at δ 160–165 ppm, while aromatic carbons range from δ 110–158 ppm .
  • IR : Stretching frequencies at 1680–1685 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-N) confirm the pyridazinone core .
    Cross-validation with X-ray crystallography (e.g., single-crystal studies at 100 K, R factor <0.08) resolves ambiguities in stereochemistry .

Q. What methodologies ensure purity and stability during storage?

  • Purification : Column chromatography (silica gel, 4:1 petroleum ether/ethyl acetate) removes unreacted hydrazines. Recrystallization in ethanol/water enhances purity (>98%) .
  • Stability Testing : Monitor degradation under varying pH, temperature, and light via HPLC-UV. Store at –20°C in amber vials with desiccants to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

  • Analog Synthesis : Introduce substituents at the 3-methylphenyl or dihydropyridazinone positions (e.g., halogens, alkoxy groups) to modulate electronic/steric effects .
  • Bioassays : Screen analogs in in vitro models (e.g., enzyme inhibition assays for kinases or phosphatases) using dose-response curves (IC50 determination). Cross-reference with computational docking (e.g., AutoDock Vina) to identify binding motifs .
  • Data Interpretation : Compare activity trends with substituent Hammett constants (σ) to correlate electronic effects with potency .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Split-Plot Designs : Use randomized blocks with split-split plots over time to account for variability (e.g., biological replicates, harvest seasons) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to isolate confounding factors (e.g., batch effects, cell passage number). Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can mechanistic studies elucidate the compound’s interaction with cellular targets?

  • In Vitro Profiling : Use fluorescence polarization assays to measure competitive binding against known inhibitors (e.g., PF-06465469 for phosphatases) .
  • Kinetic Studies : Perform time-dependent inhibition assays (pre-incubation with NADPH for CYP450 interactions) to assess metabolic stability .
  • Pathway Analysis : Combine RNA-seq and proteomics to map downstream effects (e.g., oxidative stress markers, apoptosis pathways) .

Q. What strategies evaluate the compound’s environmental fate and ecotoxicological impact?

  • Environmental Modeling : Use EPI Suite to predict logP (lipophilicity), biodegradation (BIOWIN), and bioaccumulation (BCF) .
  • Ecotoxicology : Conduct acute/chronic toxicity tests in Daphnia magna (OECD 202/211 guidelines) and algal growth inhibition assays (OECD 201) .

Specialized Methodological Considerations

Q. How can computational modeling predict physicochemical properties and metabolic pathways?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and HOMO-LUMO gaps for redox potential .
  • ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. What crystallographic techniques resolve polymorphism or co-crystal formation?

  • Single-Crystal X-ray Diffraction : Collect data at 100 K (Cu-Kα radiation, λ = 1.54178 Å) to determine space group (e.g., P21/c) and unit cell parameters. Refine with SHELXL-97 (R factor <0.05) .
  • Powder XRD : Compare experimental patterns (Rigaku SmartLab) with Mercury-generated simulations to detect polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.